molecular formula C12H16N2OS B091993 2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one CAS No. 18339-14-5

2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one

Katalognummer: B091993
CAS-Nummer: 18339-14-5
Molekulargewicht: 236.34 g/mol
InChI-Schlüssel: OGWXHSCYJOUWCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one is a chemical compound with the molecular formula C12H16N2OS and a molecular weight of 236.33 g/mol . It is a member of the benzisothiazolone family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with 3-(dimethylamino)propylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halogenated compounds; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted benzisothiazolones

Wissenschaftliche Forschungsanwendungen

2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: A parent compound with similar structural features but lacking the dimethylamino propyl group.

    3-(Dimethylamino)propylamine: A related compound that serves as a precursor in the synthesis of 2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino propyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound in research and industrial applications .

Eigenschaften

CAS-Nummer

18339-14-5

Molekularformel

C12H16N2OS

Molekulargewicht

236.34 g/mol

IUPAC-Name

2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H16N2OS/c1-13(2)8-5-9-14-12(15)10-6-3-4-7-11(10)16-14/h3-4,6-7H,5,8-9H2,1-2H3

InChI-Schlüssel

OGWXHSCYJOUWCU-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C(=O)C2=CC=CC=C2S1

Kanonische SMILES

CN(C)CCCN1C(=O)C2=CC=CC=C2S1

Key on ui other cas no.

18339-14-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.